3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol
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Overview
Description
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is a versatile chemical compound with a unique structure that offers exciting prospects for various applications in scientific research. This compound is characterized by the presence of an azido group, which makes it particularly useful in click chemistry and other bioorthogonal reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group. The intermediate product is then reacted with ethylene glycol to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the azido group.
Substitution: Sodium azide (NaN3) is used for the nucleophilic substitution of the chlorine atom in the initial synthesis.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various azido derivatives.
Scientific Research Applications
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science .
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)ethoxy)propan-1-amine: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is unique due to its specific combination of an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .
Properties
IUPAC Name |
3-[2-(3-azidopropoxy)ethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c9-11-10-3-1-5-13-7-8-14-6-2-4-12/h12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDVDIRMKJTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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